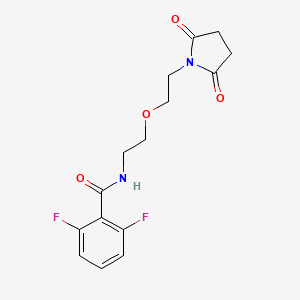

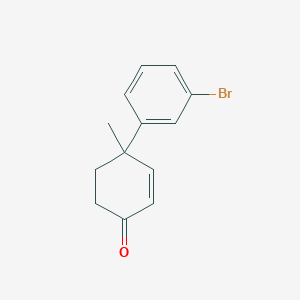

amino}-3-methoxycyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 1695118-73-0](/img/structure/B2753280.png)

1-{[(tert-butoxy)carbonyl](methyl)amino}-3-methoxycyclobutane-1-carboxylic acid, Mixture of diastereomers

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-{(tert-butoxy)carbonylamino}-3-methoxycyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1695118-73-0 . It has a molecular weight of 259.3 and is typically stored at 4 degrees Celsius . The compound is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO5/c1-11(2,3)18-10(16)13(4)12(9(14)15)6-8(7-12)17-5/h8H,6-7H2,1-5H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

This compound has a molecular weight of 259.3 . It’s a powder that’s stored at 4 degrees Celsius . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

Stereodivergent Syntheses

The efficient synthesis of novel β-amino acid derivatives through stereodivergent syntheses emphasizes the versatility of cyclobutane-based compounds. For instance, the synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid showcases the potential of these compounds in creating enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

Synthesis and Physical-Chemical Properties Study

The synthesis of unknown cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids as pure diastereomers highlights the exploration of the physical-chemical properties of cyclobutane derivatives. This research provides insights into the pKa values and interactions within cyclobutane-based compounds, broadening our understanding of their chemical behavior (Chernykh et al., 2016).

Development of Synthetic Methods

The development of a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, thereby shortening known literature procedures for these unnatural amino acids, exemplifies advancements in synthetic methods. This work enables the obtainment of pure cis or trans acids through simple reaction condition adjustments, contributing significantly to the field of amino acid synthesis (Bakonyi et al., 2013).

Inhibition Study on Enzyme Activity

The inhibition study of pig kidney L-aromatic amino acid decarboxylase by synthesized compounds from a similar chemical family sheds light on their biological activity and potential pharmaceutical applications. This research not only contributes to the understanding of enzyme inhibition mechanisms but also opens avenues for the development of new inhibitors (Ahmad et al., 1992).

Biosynthesis from Renewable Carbon

Research on the biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources, utilizing the tert-butyl group as a building block for polymer synthesis, exemplifies the integration of cyclobutane derivatives in green chemistry and biotechnological processes. This innovative approach to producing biobased building blocks from carboxylic acids, like 2-HIBA, demonstrates the potential for sustainable chemical processes (Rohwerder & Müller, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Propiedades

IUPAC Name |

3-methoxy-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13(4)12(9(14)15)6-8(7-12)17-5/h8H,6-7H2,1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFUTLPZZWGIIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1(CC(C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

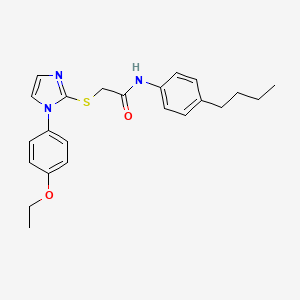

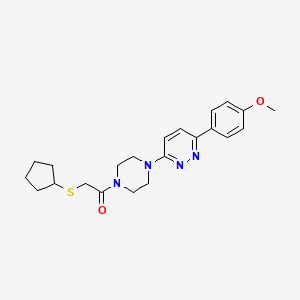

![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2753198.png)

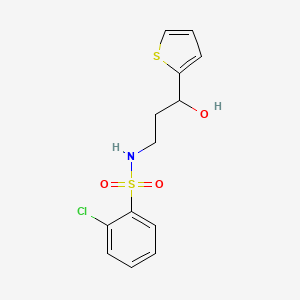

![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)

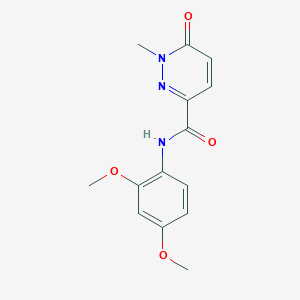

![Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2753202.png)

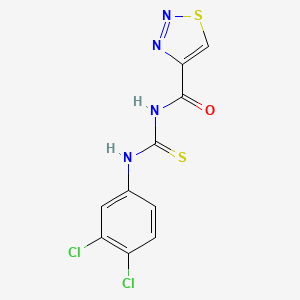

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2753210.png)

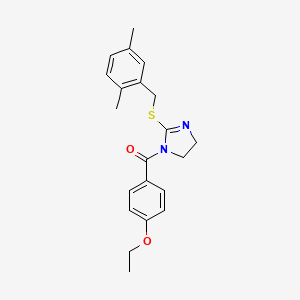

![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)

![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)